

Application Notes and Protocols for Disodium Hexachloroosmate in Chemical Synthesis

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Compound of Interest

Compound Name: *Disodium hexachloroosmate*

CAS No.: 1307-81-9

Cat. No.: B1143497

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These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling and utilization of **disodium hexachloroosmate** ($\text{Na}_2[\text{OsCl}_6]$) in chemical synthesis. This document emphasizes safety, procedural rationale, and detailed protocols for the synthesis of advanced osmium complexes.

Core Principles and Safety Mandates

Disodium hexachloroosmate is a stable, red solid and a common precursor in osmium chemistry.^[1] While it is less volatile and acutely toxic than osmium tetroxide (OsO_4), it must be handled with care as it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.^{[2][3]} All manipulations should be conducted in a well-ventilated fume hood.

Table 1: Physicochemical and Safety Data for **Disodium Hexachloroosmate**

Property	Value	Source
Chemical Formula	$\text{Na}_2[\text{OsCl}_6]$	[4]
Molar Mass	448.91 g/mol (anhydrous)	[4]
Appearance	Red solid	[4]
Hazard Statements	H302, H315, H319, H335	[2]
Precautionary Statements	P261, P280, P301+P310, P305+P351+P338	[3]

Personal Protective Equipment (PPE) and Engineering Controls

A rigorous adherence to safety protocols is paramount when working with any osmium compound. The following represent the minimum requirements for handling disodium hexachloroosmate:

- **Engineering Controls:** Always handle solid **disodium hexachloroosmate** and its solutions within a certified chemical fume hood to prevent inhalation of dust or aerosols.
- **Eye Protection:** Chemical safety goggles are mandatory. A face shield is recommended when handling larger quantities or when there is a risk of splashing.
- **Skin Protection:** A flame-resistant lab coat must be worn and fully buttoned.
- **Hand Protection:** Double-gloving with nitrile gloves is recommended. Change gloves frequently, especially if contamination is suspected.

Storage and Waste Disposal

Proper storage is crucial to maintain the integrity of **disodium hexachloroosmate** and to ensure a safe laboratory environment.

- **Storage:** Store **disodium hexachloroosmate** in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] The container should be tightly sealed.

- **Waste Disposal:** All osmium-containing waste is considered hazardous. Dispose of waste in clearly labeled, sealed containers in accordance with institutional and local regulations.

Synthesis of Organo-Osmium Complexes from Disodium Hexachloroosmate

Disodium hexachloroosmate is a versatile starting material for a variety of organometallic osmium complexes. The Os(IV) center is readily reduced in the presence of appropriate ligands and reducing agents, paving the way for the synthesis of complexes with diverse applications in catalysis and materials science.

General Mechanistic Considerations

The synthesis of many osmium(II) and osmium(0) complexes from **disodium hexachloroosmate** involves a reductive ligation process. The choice of solvent and ligands plays a critical role in the reaction outcome. For instance, in the presence of phosphine ligands, which are excellent σ -donors and π -acceptors, the Os(IV) center can be stabilized in lower oxidation states.

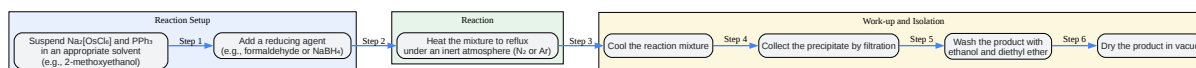
Detailed Experimental Protocols

The following protocols are designed to be illustrative of the synthetic utility of **disodium hexachloroosmate**. Researchers should perform a thorough risk assessment before proceeding with any new reaction.

Protocol 1: Synthesis of a Tris(triphenylphosphine)osmium(II) Complex

This protocol describes a general method for the synthesis of an osmium(II) phosphine complex, a common precursor for further catalytic studies.

Workflow for Synthesis of Tris(triphenylphosphine)osmium(II) Complex



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Caption: Workflow for the synthesis of a tris(triphenylphosphine)osmium(II) complex.

Materials:

Reagent	Molar Mass (g/mol)	Quantity	Moles
Disodium hexachloroosmate (Na ₂ [OsCl ₆])	448.91	1.00 g	2.23 mmol
Triphenylphosphine (PPh ₃)	262.29	2.33 g	8.88 mmol
2-Methoxyethanol	-	50 mL	-
Formaldehyde (37% in H ₂ O)	30.03	5 mL	~62 mmol

Procedure:

- To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add **disodium hexachloroosmate** (1.00 g, 2.23 mmol) and triphenylphosphine (2.33 g, 8.88 mmol).
- Add 50 mL of 2-methoxyethanol to the flask.
- While stirring, add 5 mL of a 37% aqueous solution of formaldehyde.

- Heat the mixture to reflux under a nitrogen atmosphere for 4 hours. The color of the solution should change, and a precipitate may form.
- Allow the reaction mixture to cool to room temperature.
- Collect the solid product by vacuum filtration.
- Wash the product sequentially with 20 mL of ethanol, 20 mL of water, and finally with 20 mL of diethyl ether to remove unreacted starting materials and byproducts.
- Dry the resulting solid under vacuum to yield the desired tris(triphenylphosphine)osmium(II) complex.

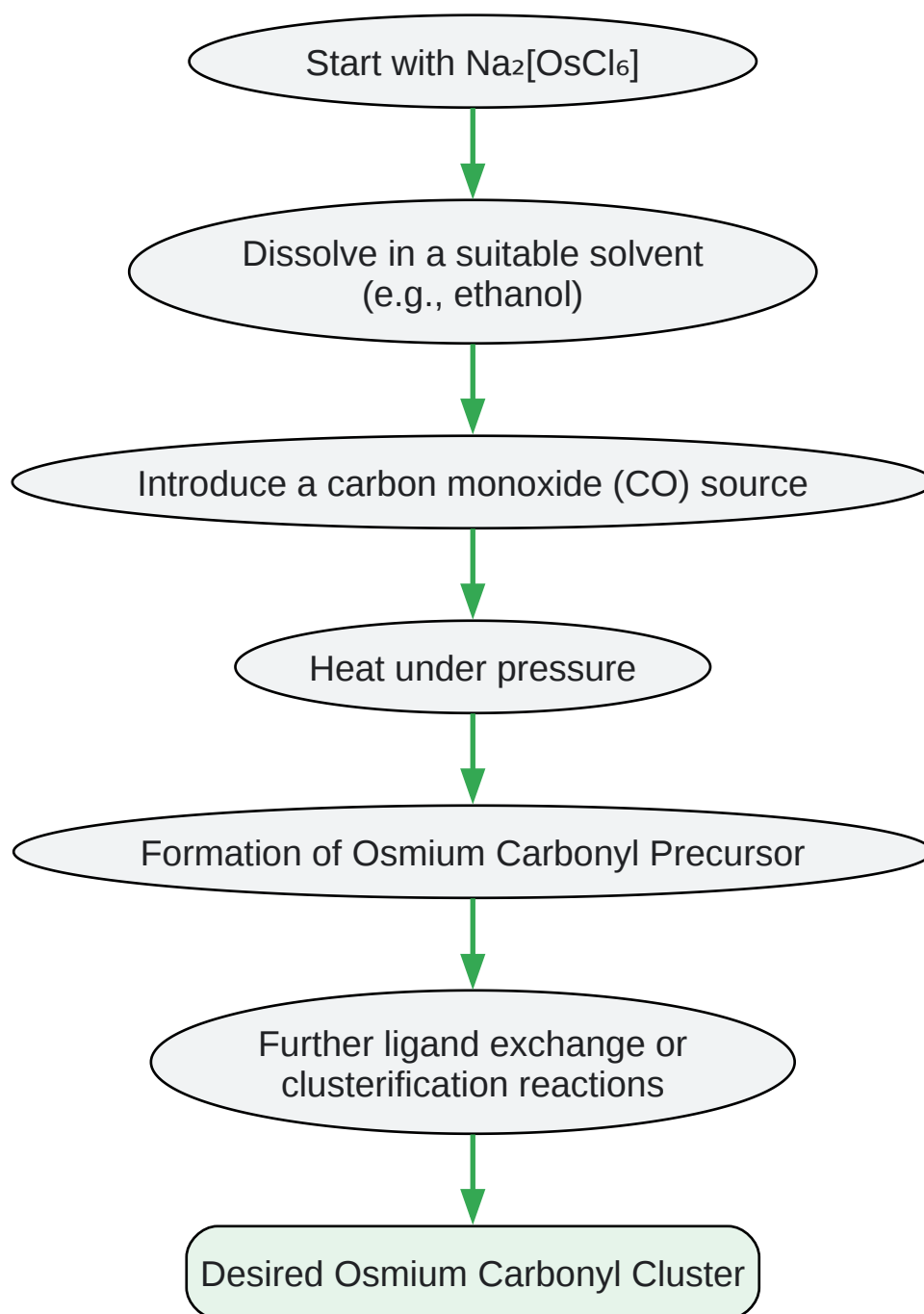
Rationale for Experimental Choices:

- **Excess Triphenylphosphine:** A molar excess of triphenylphosphine is used to ensure complete coordination to the osmium center and to facilitate the reduction of Os(IV) to Os(II).
- **Reducing Agent:** Formaldehyde serves as the reducing agent in this reaction. Sodium borohydride in ethanol can also be used as an alternative.^[4]
- **Solvent:** 2-Methoxyethanol is a high-boiling polar solvent that is suitable for this type of reaction, which often requires elevated temperatures.

Protocol 2: Synthesis of an Osmium Carbonyl Cluster

Osmium carbonyl clusters are an important class of compounds with applications in catalysis and materials science. This protocol provides a general method for their synthesis from **disodium hexachloroosmate**.

Logical Flow for Osmium Carbonyl Cluster Synthesis



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Caption: Logical flow for the synthesis of osmium carbonyl clusters.

Materials:

Reagent	Molar Mass (g/mol)	Quantity	Moles
Disodium hexachloroosmate (Na ₂ [OsCl ₆])	448.91	0.50 g	1.11 mmol
Anhydrous Ethanol	-	40 mL	-
Carbon Monoxide (CO)	28.01	High Pressure	-

Procedure:

- Place **disodium hexachloroosmate** (0.50 g, 1.11 mmol) in a high-pressure autoclave equipped with a magnetic stir bar.
- Add 40 mL of anhydrous ethanol to the autoclave.
- Seal the autoclave and purge with nitrogen gas, followed by pressurizing with carbon monoxide to the desired pressure (e.g., 50-100 atm). Caution: Carbon monoxide is highly toxic. This step must be performed in a well-ventilated fume hood with appropriate safety measures.
- Heat the autoclave to 150-175 °C and maintain this temperature for 12-24 hours with vigorous stirring.
- After the reaction period, cool the autoclave to room temperature and carefully vent the excess carbon monoxide in a safe manner.
- The resulting solution containing the osmium carbonyl cluster can then be subjected to further purification, typically by chromatography on silica gel or alumina.

Causality in Experimental Design:

- **High Pressure and Temperature:** The formation of osmium carbonyl clusters from simple precursors requires high temperatures and pressures to facilitate the reductive carbonylation of the osmium center.

- Solvent Choice: Ethanol can act as both a solvent and a reducing agent under these harsh conditions.
- Inert Atmosphere: The initial purging with nitrogen is crucial to remove oxygen, which can interfere with the reaction and lead to the formation of unwanted byproducts.

Concluding Remarks

Disodium hexachloroosmate is a valuable and versatile starting material for the synthesis of a wide array of osmium complexes. A thorough understanding of its properties and strict adherence to safety protocols are essential for its successful and safe utilization in a research setting. The protocols provided herein serve as a foundation for the development of novel osmium-based catalysts and materials.

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